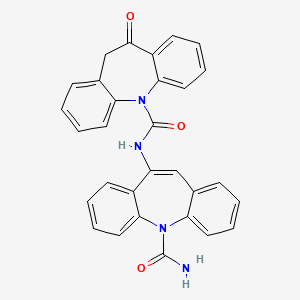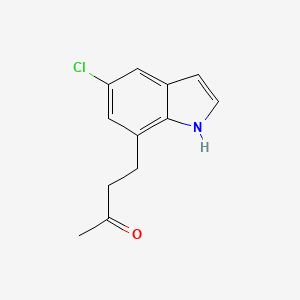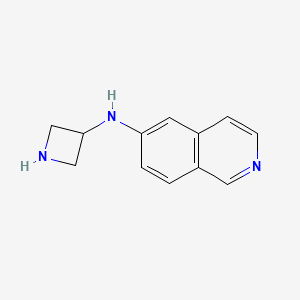
3-Benzylsulfanylpyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylsulfanylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 4-position. Pyridinecarboxylic acids are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanylpyridine-4-carboxylic acid typically involves the introduction of the benzylsulfanyl group to the pyridine ring followed by the formation of the carboxylic acid group. One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated pyridine derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Benzylsulfanylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-Benzylsulfanylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-Benzylsulfanylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the benzylsulfanyl group, making it less hydrophobic and potentially less bioactive.
3-Benzylpyridine-4-carboxylic acid: Similar structure but without the sulfur atom, which may affect its reactivity and biological activity.
3-Benzylsulfanylpyridine: Lacks the carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
3-Benzylsulfanylpyridine-4-carboxylic acid is unique due to the presence of both the benzylsulfanyl and carboxylic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H11NO2S |
|---|---|
分子量 |
245.30 g/mol |
IUPAC 名称 |
3-benzylsulfanylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-7-14-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI 键 |
ULHJZHDUNVTREX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C=CN=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




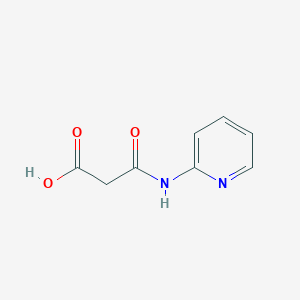
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
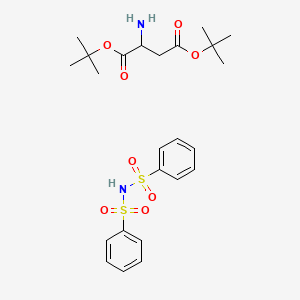
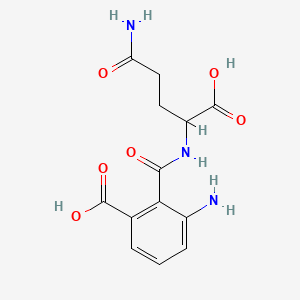
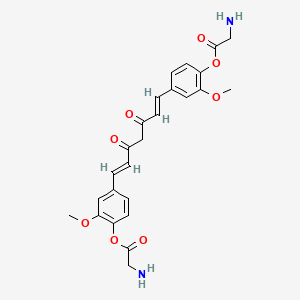

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
